2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Catalog No.
S670507
CAS No.
688064-14-4
M.F
C5H6N2O2S
M. Wt
158.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

CAS Number

688064-14-4

Product Name

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

IUPAC Name

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

InChI

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9)

InChI Key

BAANOAVDEBKXEY-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N)C(=O)O

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)O

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid (CAS 688064-14-4) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring a primary amine at the 2-position, a methyl group at the 5-position, and a free carboxylic acid at the 4-position, this compound serves as a critical precursor for the development of complex amides and target-directed inhibitors[1]. Its pre-hydrolyzed state and blocked C5 position make it a strategic starting material for regioselective coupling reactions, offering distinct processability advantages over its esterified or unmethylated counterparts.

Substituting this compound with its ester precursor (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate) or unmethylated analogs introduces significant workflow and performance liabilities. Using the ester necessitates an additional alkaline hydrolysis step—typically requiring sodium hydroxide at elevated temperatures—which can degrade base-sensitive moieties and reduce overall synthetic yield [1]. Furthermore, substituting with the unmethylated 2-amino-1,3-thiazole-4-carboxylic acid leaves the C5 position vulnerable to unwanted electrophilic side reactions during the derivatization of the 2-amino group. Finally, replacing the 5-methyl group with bulkier substituents like phenyl or benzyl drastically alters the molecule's steric footprint and lipophilicity, altering critical binding interactions in target-directed drug design [1].

Direct Amide Coupling Readiness vs. Ester Precursors

Procuring the free 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid directly bypasses the need for the deprotection of methyl or ethyl esters. Standard protocols for hydrolyzing the corresponding methyl ester require 85 mM to 0.1 M NaOH at 50–60 °C for 30 minutes, followed by acidification to pH 3–4 to precipitate the product [1]. By starting with the free acid, chemists eliminate this step, recovering 100% of the theoretical yield that would otherwise be subject to a typical 25% loss (75.0% recovery rate) during the hydrolysis and recrystallization phases [1].

Evidence DimensionSynthetic steps and yield loss prior to amide coupling
Target Compound Data0 steps (ready for direct coupling), 0% yield loss
Comparator Or BaselineMethyl 2-amino-5-methylthiazole-4-carboxylate (requires 1 step: NaOH hydrolysis, ~25% yield loss)
Quantified DifferenceSaves 1 synthetic step and avoids 25% yield loss associated with ester hydrolysis and precipitation.
ConditionsPreparation of 4-carboxylic acid thiazoles for downstream amide synthesis.

Eliminating the harsh alkaline hydrolysis step protects base-sensitive functional groups and accelerates library generation in drug discovery workflows.

C5-Methyl Blocking for Regioselective 2-Amino Derivatization

The presence of the 5-methyl group in 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid acts as a critical steric and electronic block. When functionalizing the 2-amino group (e.g., via bromoacetylation with 2-bromoacetyl chloride), the unmethylated 2-amino-1,3-thiazole-4-carboxylic acid is susceptible to competitive electrophilic attack at the C5 position [1]. The 5-methyl variant ensures strict regioselectivity at the 2-amino nitrogen, allowing for the clean generation of 2-amido derivatives without the formation of C5-substituted byproducts [1].

Evidence DimensionRegioselectivity during 2-amino electrophilic functionalization
Target Compound Data100% regioselectivity (C5 position blocked)
Comparator Or Baseline2-amino-1,3-thiazole-4-carboxylic acid (susceptible to C5 side reactions)
Quantified DifferenceComplete elimination of C5-substituted impurities during electrophilic attack.
ConditionsElectrophilic derivatization (e.g., bromoacetylation) of the primary amine.

Guaranteed regiocontrol reduces the need for complex chromatographic purification, making this compound highly suitable for scalable industrial synthesis.

Optimized Steric Footprint for Target Binding

In the development of target-specific agents, such as β-ketoacyl-ACP synthase (mtFabH) inhibitors, the 5-position substituent dictates the molecule's fit within the enzyme's longitudinal channel. While bulkier analogs like 2-amino-5-phenylthiazole-4-carboxylic acid (melting point 242–243 °C) introduce significant steric bulk, the 5-methyl group provides a highly compact, lipophilic anchor [1]. This specific steric profile allows the 2-amino group to orient towards the lateral channel while accommodating the 5-methyl group in the longitudinal channel, a balance not achievable with larger aryl substituents [1].

Evidence DimensionSteric bulk at the C5 position
Target Compound DataCompact methyl group (optimal longitudinal channel fit)
Comparator Or Baseline2-amino-5-phenylthiazole-4-carboxylic acid (bulky phenyl group)
Quantified DifferenceSignificant reduction in steric volume, altering target pocket accommodation.
ConditionsStructure-based drug design targeting specific enzyme channels (e.g., FabH).

Selecting the 5-methyl variant provides a measured balance of lipophilicity and compact size, crucial for fitting into restricted binding pockets without steric clash.

Synthesis of Base-Sensitive Amide Conjugates

The free carboxylic acid at the 4-position makes this compound an immediate precursor for coupling with complex amines. By avoiding ester hydrolysis, chemists can directly couple the acid to sensitive macrocycles or polyamides without risking base-catalyzed degradation[1].

Development of Antimicrobial Thiazole Libraries

As a core scaffold for mimicking antibiotics like thiolactomycin, this compound is utilized for generating libraries of β-ketoacyl-ACP synthase (FabH) inhibitors. The compact 5-methyl group ensures a precise fit in the longitudinal channel, while the free acid enables rapid functionalization [2].

Scalable Production of 2-Amido-Thiazole Intermediates

In industrial scale-up where chromatographic purification is cost-prohibitive, the use of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid is highly advantageous. Its blocked C5 position prevents side reactions during electrophilic functionalization of the 2-amine, ensuring high-purity crude products [3].

XLogP3

0.9

Wikipedia

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Dates

Last modified: 08-15-2023

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